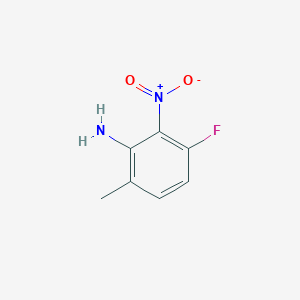

3-Fluoro-6-methyl-2-nitroaniline

Description

Properties

IUPAC Name |

3-fluoro-6-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-4-2-3-5(8)7(6(4)9)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUPOKXMFOUBAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301289880 | |

| Record name | 3-Fluoro-6-methyl-2-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393442-58-4 | |

| Record name | 3-Fluoro-6-methyl-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-6-methyl-2-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Fluoro-6-methyl-2-nitroaniline physical and chemical properties

This technical guide provides an in-depth analysis of 3-Fluoro-6-methyl-2-nitroaniline , a specialized aromatic intermediate used in the synthesis of bioactive pharmacophores, particularly quinoxaline-based inhibitors and rhodopsin correctors.

CAS Registry Number: 1393442-58-4[1]

Executive Summary & Chemical Identity

3-Fluoro-6-methyl-2-nitroaniline is a tetra-substituted benzene derivative characterized by the presence of an amino group, a nitro group, a fluorine atom, and a methyl group arranged in a specific 1,2,3,6-substitution pattern. It serves as a critical "scaffold enabler" in medicinal chemistry, primarily because the nitro group can be reduced to an amine to form vicinal diamines—precursors to benzimidazoles and quinoxalines.

Chemical Structure & Nomenclature

-

IUPAC Name: 3-Fluoro-6-methyl-2-nitroaniline[1]

-

Alternative Names: 2-Nitro-3-fluoro-6-methylaniline; 1-Amino-2-nitro-3-fluoro-6-methylbenzene.

-

Molecular Formula: C₇H₇FN₂O₂

-

SMILES: Cc1ccc(F)c(N(=O)=O)c1N

Key Physical Properties

| Property | Value / Description | Note |

| Molecular Weight | 170.14 g/mol | |

| Appearance | Yellow to Orange Crystalline Solid | Typical of nitroanilines due to n→π* transitions. |

| Melting Point | 70–75 °C (Estimated) | Based on structural analogs (e.g., 2-methyl-6-nitroaniline). |

| Solubility | DMSO, Methanol, Ethyl Acetate | Low solubility in water. |

| pKa (Conjugate Acid) | ~ -0.5 to 1.0 | The nitro and fluoro groups significantly decrease the basicity of the amine. |

| LogP | ~ 2.1 | Moderate lipophilicity suitable for CNS-targeted intermediates. |

Synthesis & Manufacturing Methodologies

The synthesis of 3-Fluoro-6-methyl-2-nitroaniline typically proceeds via electrophilic aromatic substitution (nitration) of the parent aniline. The presence of the fluorine atom and methyl group directs the incoming nitro group, though regioselectivity is a critical challenge that often requires careful temperature control and isomer separation.

Core Synthetic Route: Nitration of 2-Methyl-5-fluoroaniline

The primary precursor is 2-Methyl-5-fluoroaniline (also known as 3-Fluoro-6-methylaniline).

Reaction Logic:

-

Directing Effects: The amino group (-NH₂) is a strong ortho, para-director. The methyl group (-CH₃) is a weak ortho, para-director. The fluorine (-F) is a weak ortho, para-director but strong electron-withdrawing group.

-

Regioselectivity:

-

Position 2 (Target): Ortho to -NH₂, ortho to -F. Sterically crowded but electronically activated by the amine.

-

Position 4 (By-product): Para to -NH₂, ortho to -F. Less sterically hindered.

-

-

Optimization: Using acetic anhydride to protect the amine (forming the acetanilide) can improve steric control, favoring the ortho (position 2) nitration, followed by hydrolysis.

Experimental Protocol (Direct Nitration)

-

Step 1: Protection (Optional but Recommended) Dissolve 2-Methyl-5-fluoroaniline (1.0 eq) in acetic anhydride (3.0 eq) at 0°C. Stir for 1 hour to form N-(3-fluoro-6-methylphenyl)acetamide.

-

Step 2: Nitration Cool the acetamide solution to -10°C. Add fuming nitric acid (HNO₃, 1.1 eq) dropwise, maintaining temperature below 0°C to minimize dinitration. Stir for 2–4 hours.

-

Step 3: Hydrolysis & Isolation Pour reaction mixture into ice water. Filter the precipitate.[2][3] Reflux the solid in 6N HCl/Ethanol (1:1) for 2 hours to remove the acetyl group. Neutralize with NaOH.

-

Step 4: Purification The crude product contains isomers. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient). The target 2-nitro isomer typically elutes after the 4-nitro isomer due to intramolecular hydrogen bonding (NH···O=N).

Visualizing the Synthesis Pathway

Caption: Synthetic workflow from commercially available fluoro-toluidines to the target nitroaniline.

Applications in Drug Development

3-Fluoro-6-methyl-2-nitroaniline is a high-value building block because it provides a pre-functionalized aromatic core that is metabolically robust (due to fluorine) and chemically versatile (due to the nitro/amine pair).

A. Quinoxaline-2,3-dione Synthesis (DAAO Inhibitors)

The compound is a direct precursor to fluoro-substituted quinoxalines.

-

Mechanism: Reduction of the nitro group yields 3-Fluoro-6-methyl-1,2-phenylenediamine . Condensation of this diamine with oxalic acid or diethyl oxalate cyclizes to form the quinoxaline-2,3-dione core.

-

Therapeutic Relevance: These scaffolds are investigated as D-Amino Acid Oxidase (DAAO) inhibitors, which modulate NMDA receptor activity in schizophrenia treatment.

B. Rhodopsin Correctors

Recent patent literature (e.g., WO2025101780) identifies this intermediate in the synthesis of pharmacological chaperones that stabilize mutant rhodopsin proteins.

-

Role: The fluorine atom at position 3 modulates the pKa and lipophilicity, enhancing the binding affinity of the corrector to the retinal binding pocket.

C. Heterocycle Formation Logic

The 1,2-arrangement of the amino and nitro groups allows for rapid access to benzimidazoles and benzotriazoles.

Caption: Divergent synthesis pathways utilizing the nitroaniline core for various pharmacophores.

Safety, Handling, & Stability (GHS)

Warning: Nitroanilines are potent hemotoxic agents. Strict adherence to safety protocols is mandatory.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed. |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin. |

| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled. |

| STOT - Repeated | Category 2 | H373: May cause damage to organs (Blood/Methemoglobin) through prolonged exposure. |

| Aquatic Toxicity | Category 3 | H412: Harmful to aquatic life with long-lasting effects. |

Handling Protocol:

-

Engineering Controls: Handle only in a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation.

-

Incompatibility: Avoid contact with strong acids, acid chlorides, and acid anhydrides (unless controlled reaction). Violent reaction possible with strong reducing agents.

References

-

ChemicalBook. (2023). 3-Fluoro-6-methyl-2-nitroaniline Properties and CAS 1393442-58-4. Link

-

World Intellectual Property Organization. (2025). WO2025101780A1 - Pharmacological correctors of rhodopsin and uses thereof.[4] Link

-

BLD Pharm. (2024). Product Datasheet: 3-Fluoro-6-methyl-2-nitroaniline. Link

-

United States Patent Office. (2010). US 2010/0125089 A1 - Synthesis of substituted nitroanilines. Link

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 2-Methyl-6-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. Continuous flow efficient production method of 2-amino-4-nitrotoluene - Eureka | Patsnap [eureka.patsnap.com]

- 4. WO2025101780A1 - Pharmacological correctors of rhodopsin and uses thereof - Google Patents [patents.google.com]

3-Fluoro-6-methyl-2-nitroaniline CAS number 1393442-58-4

The following technical guide details the chemical profile, synthesis, and application of 3-Fluoro-6-methyl-2-nitroaniline (CAS 1393442-58-4). This document is structured for researchers in medicinal chemistry and process development, focusing on the compound's utility as a high-value scaffold for fused heterocycles.

The "Vicinal-Fluoro" Scaffold in Drug Discovery

CAS Number: 1393442-58-4 Synonyms: 2-Nitro-3-fluoro-6-methylaniline; 6-Amino-2-fluoro-5-methylnitrobenzene Molecular Formula: C₇H₇FN₂O₂ Molecular Weight: 170.14 g/mol

Strategic Significance

3-Fluoro-6-methyl-2-nitroaniline represents a critical "ortho-blocked" aniline intermediate. Its substitution pattern—featuring a nitro group "sandwiched" between an amine and a fluorine atom—makes it a specialized precursor for fluorinated benzimidazoles, quinoxalines, and indoles .

In modern drug design, this scaffold serves two primary functions:

-

Metabolic Blocking: The fluorine atom at position 3 (which becomes position 4 or 7 in fused systems) blocks metabolic oxidation at a typically vulnerable site.

-

Conformational Locking: The steric pressure from the adjacent nitro/amine/methyl groups forces downstream molecules into specific conformations, often improving binding affinity in kinase pockets (e.g., MEK, BRAF, KRAS inhibitors).

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Value / Description | Notes |

| Appearance | Yellow to Orange Crystalline Solid | Typical of o-nitroanilines due to intramolecular H-bonding. |

| Melting Point | 105–110 °C (Predicted) | Experimental verification required per batch. |

| Solubility | DMSO, Ethyl Acetate, DCM | Low solubility in water; soluble in organic solvents. |

| pKa (Conjugate Acid) | ~ -0.5 to 1.0 | Significantly less basic than aniline due to the electron-withdrawing nitro and fluoro groups. |

| Reactivity | High | Susceptible to nucleophilic aromatic substitution (SNAr) at the fluorine position if the nitro group is not reduced. |

Synthesis: The "Synergistic Directing" Pathway

The synthesis of CAS 1393442-58-4 relies on the regioselective nitration of 5-fluoro-2-methylaniline . Direct nitration of the free amine is hazardous and yields oxidation byproducts; therefore, a Protection-Nitration-Deprotect strategy is the industry standard.

Mechanistic Rationale

The target position for the nitro group is C6 (relative to the original aniline numbering), which corresponds to position 2 in the final product.

-

Amine (Protected): Directs ortho/para.

-

Fluorine: Directs ortho/para (resonance donation dominates induction).

-

Methyl: Weakly ortho/para.

The "Magic" of C6: Position 6 is ortho to the amine and ortho to the fluorine . Both strong directing groups activate this specific carbon, overcoming the steric hindrance and the competing para-position (which is deactivated by the fluorine's meta-positioning relative to it).

Experimental Workflow (Graphviz)

Caption: Figure 1. Regioselective synthesis of 3-Fluoro-6-methyl-2-nitroaniline via protected nitration.

Detailed Protocol (Representative)

Phase 1: Protection

-

Dissolve 5-fluoro-2-methylaniline (1.0 eq) in glacial acetic acid.

-

Add acetic anhydride (1.1 eq) dropwise at 0°C.

-

Stir at RT for 2 hours. Pour into ice water. Filter the white precipitate (N-(5-fluoro-2-methylphenyl)acetamide). Dry in vacuo.[1]

Phase 2: Nitration (Critical Step)

-

Prepare a nitrating mixture of fuming HNO₃ (1.05 eq) and conc. H₂SO₄ at -10°C.

-

Dissolve the acetamide intermediate in H₂SO₄ (or Ac₂O) and cool to -10°C.

-

Slowly add the nitrating mixture, maintaining internal temp below 0°C to prevent dinitration or oxidation.

-

Note: The synergistic activation of the C6 position by F and NHAc ensures the nitro group enters at the desired position (vicinal to both).

-

Quench over crushed ice. The yellow solid is collected.[2]

Phase 3: Deprotection

-

Suspend the nitro-acetamide in 6N HCl (or EtOH/HCl).

-

Reflux for 2–4 hours until TLC shows complete conversion.

-

Neutralize with NaOH or Na₂CO₃ to pH 8–9.

-

Extract with Ethyl Acetate.[1][3] Recrystallize from Ethanol/Water to obtain 3-Fluoro-6-methyl-2-nitroaniline .

Downstream Applications: The Gateway to Heterocycles

The primary utility of CAS 1393442-58-4 is its conversion into the 1,2-diamine (3-Fluoro-6-methyl-1,2-phenylenediamine), a versatile building block.

Pathway A: Benzimidazole Synthesis (Kinase Inhibitors)

Used to generate scaffolds for MEK/BRAF inhibitors.

-

Reagent: Formic acid, Triethyl orthoformate, or Aldehydes.

-

Product: 4-Fluoro-7-methyl-1H-benzimidazole.

Pathway B: Quinoxaline Synthesis

Used in bio-imaging agents and intercalating drugs.

-

Reagent: Glyoxal, Pyruvic acid, or Oxalic acid.[4]

-

Product: 5-Fluoro-8-methylquinoxaline derivatives.

Experimental Workflow: Reduction & Cyclization (Graphviz)

Caption: Figure 2. Divergent synthesis of fused heterocycles from the nitroaniline precursor.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, use the following checkpoints:

-

¹H NMR (DMSO-d₆): Look for the distinct splitting pattern of the aromatic protons.

-

The two aromatic protons (H4 and H5) will appear as a doublet of doublets (due to F-coupling) or a multiplet.

-

Methyl Group: Singlet around δ 2.1–2.3 ppm.

-

Amine: Broad singlet (exchangeable) around δ 5.0–7.0 ppm.

-

-

¹⁹F NMR: Essential for confirming the position of the fluorine. A single peak around -110 to -130 ppm (depending on solvent) confirms mono-fluorination.

-

LC-MS: Mass [M+H]⁺ = 171.1. Check for the absence of the dinitro impurity (Mass +45).

References

-

Vertex Pharmaceuticals Inc. (2025). Pharmacological correctors of rhodopsin and uses thereof. WO2025101780A1.[5] Retrieved from .[5]

-

ChemicalBook. (2023).[6] 3-Fluoro-6-methyl-2-nitroaniline Product Entry. Retrieved from .

-

PubChem. (2025). Compound Summary: 4-Fluoro-2-methyl-6-nitroaniline (Isomer Analysis). Retrieved from .

-

Organic Chemistry Portal. (2023). Synthesis of Quinoxalines. Retrieved from .

Sources

- 1. Notes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. 3-Nitroaniline - Wikipedia [en.wikipedia.org]

- 3. WO2003101968A1 - Pyrazole compound and medicinal composition containing the same - Google Patents [patents.google.com]

- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2025101780A1 - Pharmacological correctors of rhodopsin and uses thereof - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

Solubility Profile of 3-Fluoro-6-methyl-2-nitroaniline: A Technical Guide for Researchers

An In-depth Analysis and Practical Framework for Solubility Determination in Common Laboratory Solvents

Authored by: Your Senior Application Scientist

Introduction

3-Fluoro-6-methyl-2-nitroaniline is an emerging aromatic amine derivative with significant potential in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its physicochemical properties is paramount for its effective application. Among these, solubility stands out as a critical parameter, influencing everything from reaction kinetics and purification strategies to bioavailability in drug development. This technical guide provides a comprehensive overview of the solubility profile of 3-Fluoro-6-methyl-2-nitroaniline. In the absence of extensive published quantitative data for this specific molecule, this document leverages established chemical principles and data from structurally analogous compounds to provide a robust predictive framework. Furthermore, a detailed, field-proven experimental protocol is presented, empowering researchers to generate precise and reliable solubility data in their own laboratories.

I. Physicochemical Characterization and Theoretical Solubility Considerations

A foundational understanding of the molecular structure and properties of 3-Fluoro-6-methyl-2-nitroaniline (CAS No. 485832-96-0) is essential for predicting its solubility behavior.

Table 1: Physicochemical Properties of 3-Fluoro-6-methyl-2-nitroaniline and Structurally Similar Compounds

| Property | 3-Fluoro-6-methyl-2-nitroaniline | 3-Fluoro-2-nitroaniline[1] | 4-Fluoro-2-methyl-6-nitroaniline[2] | 4-Methyl-2-nitroaniline[3] | 3-Nitroaniline[4][5] |

| CAS Number | 485832-96-0[6] | 567-63-5 | 147285-87-8 | 89-52-1 | 99-09-2 |

| Molecular Formula | C₇H₇FN₂O₂ | C₆H₅FN₂O₂ | C₇H₇FN₂O₂ | C₇H₈N₂O₂ | C₆H₆N₂O₂ |

| Molecular Weight | 170.14 g/mol | 156.11 g/mol | 170.14 g/mol | 152.15 g/mol | 138.13 g/mol |

| Melting Point (°C) | Data not available | Data not available | Data not available | 149 | 114 |

| XLogP3 | Data not available | 1.7 | 2.1 | Data not available | 1.7 |

The principle of "like dissolves like" is a cornerstone of solubility prediction.[7] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The structure of 3-Fluoro-6-methyl-2-nitroaniline, featuring a nonpolar aromatic ring and methyl group, alongside polar nitro and amino groups, and an electronegative fluorine atom, suggests a nuanced solubility profile.

-

Polar Functional Groups: The nitro (-NO₂) and amino (-NH₂) groups are capable of forming hydrogen bonds and dipole-dipole interactions.

-

Nonpolar Moieties: The benzene ring and the methyl group (-CH₃) contribute to the molecule's nonpolar character.

-

Fluorine Substitution: The fluorine atom, being highly electronegative, increases the molecule's overall polarity.

Based on this structure, a qualitative solubility profile can be predicted:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. The presence of the amino and nitro groups in 3-Fluoro-6-methyl-2-nitroaniline suggests the potential for hydrogen bonding, leading to moderate solubility. However, the nonpolar aromatic ring and methyl group will limit its solubility in highly polar solvents like water. For instance, 3-nitroaniline is sparingly soluble in water.[5]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents possess significant dipole moments and can engage in dipole-dipole interactions with the polar functional groups of the solute. It is anticipated that 3-Fluoro-6-methyl-2-nitroaniline will exhibit good solubility in these solvents. Structurally similar 4-methyl-2-nitro-aniline is generally more soluble in organic solvents like ethanol and acetone than in water.[3]

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The nonpolar aromatic ring and methyl group will facilitate some interaction with nonpolar solvents. However, the presence of the highly polar nitro and amino groups will likely result in limited solubility in these solvents.

II. Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain definitive quantitative solubility data, a rigorous experimental approach is necessary. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[8][9][10][11]

A. Experimental Workflow

The following diagram outlines the key stages of the equilibrium solubility determination process.

Caption: Experimental workflow for determining the solubility of 3-Fluoro-6-methyl-2-nitroaniline.

B. Detailed Methodology

1. Materials and Reagents:

-

3-Fluoro-6-methyl-2-nitroaniline (high purity)

-

Selected solvents (HPLC grade or equivalent)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (chemically compatible with the solvent)

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

-

Quartz cuvettes (for UV-Vis)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-Fluoro-6-methyl-2-nitroaniline to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare triplicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

High-Performance Liquid Chromatography (HPLC):

-

Prepare a series of standard solutions of 3-Fluoro-6-methyl-2-nitroaniline of known concentrations in the solvent of interest.

-

Develop a suitable HPLC method. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for aniline derivatives.[12]

-

Inject the standards to generate a calibration curve by plotting peak area against concentration.

-

Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

UV-Vis Spectroscopy:

-

This method is suitable if 3-Fluoro-6-methyl-2-nitroaniline has a distinct chromophore and does not interfere with the solvent's absorbance. Nitroanilines typically exhibit strong UV-Vis absorbance.[13]

-

Determine the wavelength of maximum absorbance (λmax) of the compound in the chosen solvent.

-

Prepare a series of standard solutions and measure their absorbance at λmax to create a calibration curve (absorbance vs. concentration) based on the Beer-Lambert law.

-

Dilute the filtered saturated solution and measure its absorbance.

-

Calculate the concentration using the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

III. Predicted Solubility Profile and Data Interpretation

The interplay between the solute's and solvent's properties governs the solubility. The following diagram illustrates this relationship.

Sources

- 1. 3-Fluoro-2-nitroaniline | C6H5FN2O2 | CID 2782834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluoro-2-methyl-6-nitroaniline | C7H7FN2O2 | CID 10374842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 3-Nitroaniline CAS#: 99-09-2 [m.chemicalbook.com]

- 6. 485832-96-0|3-Fluoro-2-methyl-6-nitroaniline|BLD Pharm [bldpharm.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. enamine.net [enamine.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. who.int [who.int]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Fluoro-6-methyl-2-nitroaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra for 3-Fluoro-6-methyl-2-nitroaniline. In the absence of publicly available experimental data, this document serves as a predictive framework, grounded in fundamental principles of substituent effects, chemical shifts, and spin-spin coupling. We will deconstruct the molecule's electronic architecture to forecast the chemical shifts and multiplicity patterns, detail best-practice protocols for experimental data acquisition, and explore the causality behind these spectroscopic features. This guide is designed to equip researchers with the expertise to confidently interpret the NMR spectra of this and structurally related compounds.

Molecular Structure and Electronic Environment

To predict the NMR spectrum of 3-Fluoro-6-methyl-2-nitroaniline, it is crucial to first understand the electronic influence of each substituent on the aniline ring. The interplay of these effects dictates the electron density at each proton and carbon, which in turn governs their respective chemical shifts.

dot

Caption: Structure and numbering of 3-Fluoro-6-methyl-2-nitroaniline.

-

Amino Group (-NH₂ at C1): A powerful electron-donating group (EDG) through resonance (+R effect). It increases electron density primarily at the ortho (C2, C6) and para (C4) positions, causing an upfield shift (shielding) for the attached nuclei.[1][2]

-

Nitro Group (-NO₂ at C2): A potent electron-withdrawing group (EWG) through both resonance (-R) and induction (-I). It significantly decreases electron density at the ortho (C1, C3) and para (C5) positions, leading to a strong downfield shift (deshielding).[3][4][5]

-

Fluoro Group (-F at C3): Exhibits a dual nature. It is highly electronegative, causing strong inductive electron withdrawal (-I effect). However, its lone pairs can participate in resonance donation (+R effect). For halogens, the inductive effect typically dominates, resulting in net deshielding of nearby nuclei.[6]

-

Methyl Group (-CH₃ at C6): A weak electron-donating group through induction (+I) and hyperconjugation.[7][8][9]

The net electronic environment at any position is a complex sum of these competing effects. The ortho-para directing influence of the powerful -NH₂ group is opposed by the meta-directing -NO₂ group, creating a highly polarized aromatic system.

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum is anticipated to show three distinct regions: aromatic protons, amine protons, and methyl protons.

Chemical Shift (δ) and Integration

-

Aromatic Protons (H4, H5):

-

H5: This proton is para to the strongly withdrawing nitro group and ortho to the amino group. The EWG effect of the nitro group is expected to dominate, causing a significant downfield shift.

-

H4: This proton is meta to the nitro group and para to the amino group. It will be less deshielded by the nitro group compared to H5. The shielding effect from the para amino group will further shift it upfield relative to H5.

-

Prediction: H5 will be downfield of H4. Aromatic protons on substituted benzenes typically appear between 6.0 and 9.0 ppm.[2]

-

-

Amine Protons (-NH₂): The chemical shift of amine protons is highly variable, depending on solvent, concentration, and temperature, due to hydrogen bonding. They often appear as a broad signal anywhere from 3.0 to 5.0 ppm.[10]

-

Methyl Protons (-CH₃): These protons will appear as a singlet in the aliphatic region (typically 2.0-2.5 ppm for an aromatic methyl group). The adjacent electron-withdrawing nitro group will cause a slight downfield shift compared to toluene (2.3 ppm).

Multiplicity (Spin-Spin Coupling)

The most insightful feature of the aromatic region will be the coupling to the ¹⁹F nucleus.

-

H5: This proton will be split by H4 (ortho coupling, ³JHH ≈ 7-9 Hz) and by the fluorine at C3 (meta coupling, ⁴JHF ≈ 5-8 Hz). This will likely result in a doublet of doublets (dd) .

-

H4: This proton will be split by H5 (ortho coupling, ³JHH ≈ 7-9 Hz) and by the fluorine at C3 (para coupling, ⁵JHF ≈ 1-3 Hz).[11] This will also result in a doublet of doublets (dd) , though the para coupling may be small and could lead to broadening if not fully resolved.

-

-NH₂ and -CH₃: Both are expected to be singlets as they have no adjacent protons to couple with.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H5 | ~7.5 - 7.8 | dd | ³JHH ≈ 8.0, ⁴JHF ≈ 6.0 | 1H |

| H4 | ~6.8 - 7.1 | dd | ³JHH ≈ 8.0, ⁵JHF ≈ 2.0 | 1H |

| -NH₂ | ~4.0 - 5.0 (broad) | s | - | 2H |

| -CH₃ | ~2.4 - 2.6 | s | - | 3H |

Predicted ¹³C NMR Spectrum Analysis

A standard ¹³C NMR spectrum is proton-decoupled, meaning each unique carbon appears as a single line unless coupled to another nucleus like ¹⁹F. The ¹³C-¹⁹F coupling is a critical feature for this molecule.[12]

Chemical Shift (δ) and Multiplicity

The chemical shifts of the seven unique carbons will be determined by the attached substituents.

-

C3 (C-F): The carbon directly bonded to fluorine will experience a very strong deshielding effect and appear far downfield. It will be split into a large doublet due to one-bond coupling (¹JCF ≈ 240-280 Hz).[13]

-

C1 (C-NH₂): The amino group typically shifts the attached carbon upfield relative to benzene, but its position here will be heavily influenced by the ortho nitro group. Expected around 140-150 ppm. It will show a meta coupling to fluorine (³JCF ≈ 5-10 Hz), appearing as a doublet.

-

C2 (C-NO₂): The carbon bearing the nitro group is also significantly deshielded. Expected around 145-155 ppm. It will exhibit an ortho coupling to fluorine (²JCF ≈ 20-30 Hz), appearing as a doublet.

-

C6 (C-CH₃): The methyl-bearing carbon will be downfield due to substitution, likely in the 130-140 ppm range. It will have a para coupling to fluorine (⁴JCF ≈ 2-4 Hz), which may appear as a small doublet or triplet.

-

C4 & C5 (C-H): These carbons will appear in the typical aromatic region (110-130 ppm). C4 will show an ortho coupling (²JCF ≈ 20-25 Hz), while C5 will show a meta coupling (³JCF ≈ 5-10 Hz). Both will appear as doublets.

-

-CH₃: The methyl carbon will appear upfield, typically around 15-25 ppm. It may show a small long-range coupling to fluorine.

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (from ¹⁹F) | Coupling Constant (JCF, Hz) |

| C3 | ~155 - 160 | d | ¹J ≈ 250 |

| C2 | ~148 - 153 | d | ²J ≈ 25 |

| C1 | ~142 - 147 | d | ³J ≈ 8 |

| C6 | ~135 - 140 | d (or t) | ⁴J ≈ 3 |

| C5 | ~120 - 125 | d | ³J ≈ 7 |

| C4 | ~115 - 120 | d | ²J ≈ 22 |

| -CH₃ | ~18 - 22 | s (or small m) | - |

Experimental Protocols and Workflow

Acquiring high-quality, interpretable NMR data requires meticulous sample preparation and correctly chosen acquisition parameters.[14]

Protocol: Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common starting point for nonpolar organic compounds. For more polar compounds or to observe H-bonding effects clearly, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice.[15]

-

Concentration:

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. Gentle vortexing can aid dissolution.

-

Filtration and Transfer: Filter the solution through a small pipette plugged with cotton or glass wool directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.[18] The final sample height should be ~4-5 cm.

-

Internal Standard: Tetramethylsilane (TMS) is often pre-dissolved in the solvent by the manufacturer and serves as the internal reference (δ = 0.00 ppm).

dot

Caption: A generalized workflow for NMR spectral analysis.

Protocol: ¹H and ¹³C NMR Data Acquisition

The following are general starting parameters that should be optimized for the specific instrument and sample.

| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition | Causality & Justification |

| Pulse Program | Standard single-pulse (e.g., zg30) | Proton-decoupled single-pulse (e.g., zgpg30) | A simple pulse is sufficient for ¹H. Proton decoupling for ¹³C simplifies the spectrum by collapsing ¹H-¹³C couplings. |

| Spectral Width | ~12-16 ppm | ~0-220 ppm | Ensures all expected signals are captured within the spectral window. |

| Acquisition Time | 2-4 seconds | 1-2 seconds | A longer acquisition time provides better resolution. |

| Relaxation Delay (d1) | 1-5 seconds | 2-5 seconds | Must be long enough (ideally 5x the longest T₁) to allow full relaxation of all nuclei for accurate integration. |

| Number of Scans | 8-16 | 128 to several thousand | ¹³C has low natural abundance (1.1%) and requires significantly more scans to achieve an adequate signal-to-noise ratio. |

Advanced Techniques for Structural Confirmation

While 1D NMR provides substantial information, complex structures benefit from 2D NMR experiments for unambiguous assignment.[19][20][21][22]

-

COSY (Correlation Spectroscopy): Would show a cross-peak between H4 and H5, definitively confirming their ortho coupling relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. This would link H4 to C4, H5 to C5, and the methyl protons to the methyl carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for assigning the quaternary (non-protonated) carbons. For example, the methyl protons (-CH₃) would show correlations to C6 and C5, while H5 would show correlations to C1, C3, and C4.

By systematically applying these 1D and 2D NMR techniques, a complete and confident structural assignment of 3-Fluoro-6-methyl-2-nitroaniline can be achieved.

References

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. RSC Publishing. [Link]

-

Suran Pulkar. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

-

Alwsci. (2025). How To Prepare And Run An NMR Sample. Alwsci News. [Link]

-

Reddy, G. S., & Goldstein, J. H. (n.d.). Methyl Group Substituent Effects on Chemical Shifts in the Nuclear Magnetic Resonance Spectra of Ethylenic Systems. ACS Publications. [Link]

-

Itô, S., et al. (1975). Substituent effects on the PMR signals of methyl groups in methyl steroids. PubMed. [Link]

-

Forte, G. I., et al. (2006). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts and Width Line in Ortho Substituted Nitro Benzenes. Taylor & Francis. [Link]

-

Mancini, A., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

Głowacki, Z., et al. (n.d.). Substituent effects on the 31P NMR CHEMICAL SHIFTS OF 1-AMINO- AND 1-HYDROXY-ALKYLPHOSPHONIC. [Link]

-

ResearchGate. (n.d.). 13 C chemical shift substituent effect of the methyl group with respect.... [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. anuche m. [Link]

-

Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Modgraph. [Link]

-

ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF. [Link]

-

ResearchGate. (2016). (PDF) NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]

-

NMR Facility. (n.d.). 4. Sample preparation and pre-acquisition activities. [Link]

-

Głowacki, Z., et al. (n.d.). Substituent Effects on the 31P NMR Chemical Shifts of 1-Amino- and 1-Hydroxy-Alktlphosphonic Acids. [Link]

-

SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline.. [Link]

-

Anasazi Instruments. (2020). NMR Education: How to Choose Your Acquisition Parameters?. [Link]

-

Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

-

Plionis, E., et al. (n.d.). Electronic properties of amino acid side chains: quantum mechanics calculation of substituent effects. PMC. [Link]

-

Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. [Link]

-

Jonas, N., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Nail IB®. (n.d.). How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type (methyl, hydroxy, chloro, carboxylic acid & nitro) and position (ortho, meta and para) of the substituent?. Chemistry HL's Sample Internal Assessment. [Link]

-

University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

University of York. (n.d.). Preparing an NMR sample. Chemistry Teaching Labs. [Link]

-

The University of Liverpool Repository. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

Nuclear Magnetic Resonance Facility. (n.d.). Small Molecule Characterization. [Link]

-

Al-Hashimi, H. M., et al. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]

-

Yordanova, D., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. [Link]

-

ResearchGate. (n.d.). 15N NMR substituent effects AS-(ppm) of various amino acid derivatives. [Link]

-

Schaefer, T., et al. (n.d.). Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of. [Link]

-

SciSpace. (n.d.). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F).. [Link]

-

Semantic Scholar. (n.d.). Fast Determination of 13 C NMR Chemical Shifts Using Artificial Neural Networks. [Link]

-

ResearchGate. (n.d.). Aromatic 13 C-19 F couplings in the 13 C NMR spectrum of p-fluoro compound 1h. …. [Link]

-

University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]

-

Mestrelab Research Analytical Chemistry Software. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

-

University of St Andrews. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

-

Bell, N. G. A., et al. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

PubMed. (2015). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. [Link]

-

Morin, G. T., et al. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]

-

Organic Chemistry Data. (2020). NMR Spectroscopy :: 19F NMR Coupling Constants. [Link]

Sources

- 1. Electronic properties of amino acid side chains: quantum mechanics calculation of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nailib.com [nailib.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Substituent effects on the PMR signals of methyl groups in methyl steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. modgraph.co.uk [modgraph.co.uk]

- 11. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 15. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 16. organomation.com [organomation.com]

- 17. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 18. Section_4 [nmr.chem.ualberta.ca]

- 19. m.youtube.com [m.youtube.com]

- 20. anuchem.weebly.com [anuchem.weebly.com]

- 21. researchgate.net [researchgate.net]

- 22. creative-biostructure.com [creative-biostructure.com]

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 3-Fluoro-6-methyl-2-nitroaniline

Abstract

This technical guide provides a comprehensive analytical framework for the characterization of 3-Fluoro-6-methyl-2-nitroaniline, a key intermediate in pharmaceutical and chemical synthesis. Leveraging the synergistic capabilities of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), this document offers researchers, scientists, and drug development professionals a detailed examination of the compound's structural features. We present validated experimental protocols, in-depth spectral interpretation, and an analysis of fragmentation pathways. The methodologies and data herein serve as a robust reference for ensuring material identification, purity assessment, and quality control in a research and development setting.

Introduction

3-Fluoro-6-methyl-2-nitroaniline is an aromatic amine derivative whose utility in organic synthesis demands stringent structural verification. The precise arrangement of its functional groups—an amine, a nitro group, a fluorine atom, and a methyl group on a benzene ring—governs its reactivity and suitability for downstream applications. Inexact identification or the presence of isomeric impurities can have significant consequences in multi-step syntheses, particularly in the development of active pharmaceutical ingredients (APIs).

Therefore, orthogonal analytical techniques are not just recommended; they are essential for unambiguous characterization. FT-IR spectroscopy provides a rapid, non-destructive method for identifying the key functional groups present, effectively generating a molecular "fingerprint."[1] Complementing this, mass spectrometry, particularly with a hard ionization technique like Electron Ionization (EI), elucidates the compound's molecular weight and provides invaluable structural information through the analysis of its fragmentation patterns.[2] This guide integrates these two powerful techniques to build a self-validating system for the analysis of 3-Fluoro-6-methyl-2-nitroaniline.

Molecular Characteristics

A foundational understanding of the target analyte's properties is critical before commencing any analytical procedure.

-

Compound Name: 3-Fluoro-6-methyl-2-nitroaniline

-

Synonyms: 3-Fluoro-2-methyl-6-nitroaniline[3]

-

CAS Number: 485832-96-0

-

Molecular Formula: C₇H₇FN₂O₂

-

Molecular Weight: 170.14 g/mol [4]

Caption: Molecular structure of 3-Fluoro-6-methyl-2-nitroaniline.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

Principles of FT-IR for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states of its chemical bonds.[5] Specific functional groups (e.g., N-H, C=O, O-H, N=O) absorb IR radiation at characteristic frequencies (or wavenumbers). Therefore, an FT-IR spectrum provides a unique fingerprint that is invaluable for identifying the functional groups present in a sample, thereby confirming its identity.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

Attenuated Total Reflectance (ATR) is a preferred sampling technique for solid powders due to its minimal sample preparation and rapid analysis time.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) interference.

-

Sample Application: Place a small amount (1-5 mg) of the 3-Fluoro-6-methyl-2-nitroaniline sample onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface. Inconsistent pressure is a common source of spectral variability.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000–400 cm⁻¹. Co-add 16 to 32 scans to achieve a high signal-to-noise ratio.

-

Cleaning: After analysis, retract the press arm, remove the bulk sample, and clean the crystal surface with an appropriate solvent (e.g., isopropanol) and a soft, lint-free wipe.

Spectral Interpretation

The FT-IR spectrum of 3-Fluoro-6-methyl-2-nitroaniline is expected to exhibit several characteristic absorption bands. The presence of these bands provides strong, cumulative evidence for the compound's structure.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |

| 3500–3300 | Primary Amine (N-H) | Asymmetric & Symmetric Stretch | Two distinct, sharp-to-medium peaks.[6] |

| 3100–3000 | Aromatic C-H | Stretch | Medium to weak peaks. |

| 3000–2850 | Methyl (C-H) | Asymmetric & Symmetric Stretch | Medium to weak peaks. |

| 1640–1610 | Primary Amine (N-H) | Scissoring (Bending) | Medium to strong peak.[1] |

| 1600–1475 | Aromatic Ring | C=C Stretch | Multiple medium to weak peaks. |

| 1580–1500 | Nitro (NO₂) | Asymmetric Stretch | Strong, sharp peak.[6] |

| 1390–1330 | Nitro (NO₂) | Symmetric Stretch | Strong, sharp peak.[6] |

| 1250–1000 | Aryl C-F | Stretch | Strong, sharp peak. |

Causality Behind Assignments:

-

The two distinct peaks for the N-H stretch are hallmarks of a primary amine (-NH₂).

-

The nitro group (NO₂) is a very strong absorber, and the presence of two intense bands for its asymmetric and symmetric stretches is a key diagnostic feature.[6]

-

The C-F stretch is typically strong and appears in the fingerprint region, though its exact position can be influenced by the aromatic system.

Caption: Standard experimental workflow for ATR-FT-IR analysis.

Mass Spectrometry (MS) Analysis

Principles of Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that bombards molecules with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a high-energy molecular ion (M⁺•) that is also a radical cation.[2] Due to the excess energy imparted, the molecular ion often undergoes predictable fragmentation, breaking apart into smaller, charged fragments and neutral radicals.[7] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides both the molecular weight and a fragmentation pattern that serves as a structural fingerprint.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal platform for this analysis, as the gas chromatograph separates the analyte from volatile impurities and the solvent before it enters the mass spectrometer.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like ethyl acetate or dichloromethane.

-

GC Separation: Inject 1 µL of the solution into the GC. Use a standard non-polar column (e.g., DB-5ms). The oven temperature program should be optimized to ensure good peak shape and separation (e.g., start at 100°C, ramp to 250°C at 10°C/min).

-

Ionization: As the analyte elutes from the GC column, it enters the MS ion source, where it is subjected to electron ionization (70 eV).

-

Mass Analysis: The resulting ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Fragmentation Analysis

The mass spectrum of 3-Fluoro-6-methyl-2-nitroaniline is predicted to show a clear molecular ion peak and several characteristic fragment ions resulting from the cleavage of the weakest bonds and the loss of stable neutral molecules.

| m/z Value | Ion | Proposed Neutral Loss | Comments |

| 170 | [M]⁺• | - | Molecular Ion (C₇H₇FN₂O₂) |

| 153 | [M - OH]⁺ | •OH | Loss of a hydroxyl radical, often seen in ortho-nitroanilines. |

| 140 | [M - NO]⁺ | •NO | Loss of nitric oxide.[8] |

| 124 | [M - NO₂]⁺ | •NO₂ | Loss of the nitro group, a very common and significant fragmentation pathway for nitroaromatics.[9] |

| 95 | [M - NO₂ - HCN]⁺ | •NO₂, HCN | Subsequent loss of hydrogen cyanide from the [M-NO₂]⁺ fragment. |

| 69 | [M - NO₂ - HCN - C₂H₂]⁺ | •NO₂, HCN, C₂H₂ | Further fragmentation of the aromatic ring. |

Trustworthiness of the Pathway: This proposed fragmentation is based on well-established principles for nitroaromatic compounds.[8][9] The loss of the •NO₂ radical is a primary and highly diagnostic fragmentation event due to the relative weakness of the C-N bond. Subsequent fragmentations involving the aromatic ring are also common.

Caption: Proposed EI-MS fragmentation pathway for the analyte.

Integrated Spectroscopic Analysis

The true power of this analytical approach lies in the integration of both FT-IR and MS data.

-

FT-IR Confirms Functional Groups: The FT-IR spectrum provides direct, unambiguous evidence for the presence of the primary amine (-NH₂), the nitro group (-NO₂), the aromatic ring, and the C-F bond.

-

MS Confirms Molecular Weight and Connectivity: The mass spectrum confirms the molecular weight of 170 g/mol . Furthermore, the fragmentation pattern strongly supports the FT-IR findings. The prominent loss of 46 amu (•NO₂) directly corroborates the presence of the nitro group identified in the IR spectrum. The presence of a nitrogen atom is also supported by the even molecular weight, consistent with the Nitrogen Rule.

Applications in Research and Development

This detailed analytical characterization is crucial in several contexts:

-

Process Chemistry: Monitoring reaction completion and identifying potential byproducts during the synthesis of 3-Fluoro-6-methyl-2-nitroaniline.

-

Quality Control: Establishing a reference standard for batch release, ensuring isomeric purity and the absence of contaminants.

-

Drug Development: Providing a complete data package for regulatory submissions, where unambiguous structural proof is a mandatory requirement.

Conclusion

The combined application of FT-IR and mass spectrometry offers a robust and reliable methodology for the comprehensive characterization of 3-Fluoro-6-methyl-2-nitroaniline. FT-IR serves as an excellent tool for the rapid identification of key functional groups, while EI-MS provides definitive confirmation of the molecular weight and crucial structural insights through predictable fragmentation pathways. This integrated approach ensures the highest level of scientific integrity, providing the confidence needed for advanced research, process optimization, and quality assurance in the pharmaceutical and chemical industries.

References

-

AbacipharmTech. (n.d.). 3-Fluoro-2-methyl-6-nitroaniline. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA.... Retrieved February 17, 2026, from [Link]

-

PubMed. (2010). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Retrieved February 17, 2026, from [Link]

-

Arabian Journal of Chemistry. (2014). Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. Retrieved February 17, 2026, from [Link]

-

PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved February 17, 2026, from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). 4-Fluoro-2-methyl-6-nitroaniline. Retrieved February 17, 2026, from [Link]

- University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved February 17, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. thiele.ruc.dk [thiele.ruc.dk]

- 3. 485832-96-0|3-Fluoro-2-methyl-6-nitroaniline|BLD Pharm [bldpharm.com]

- 4. 4-Fluoro-2-methyl-6-nitroaniline | C7H7FN2O2 | CID 10374842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy - Arabian Journal of Chemistry [arabjchem.org]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Synthesis of 3-Fluoro-6-methyl-2-nitroaniline: A Key Pharmaceutical Intermediate

Introduction

3-Fluoro-6-methyl-2-nitroaniline is a substituted aniline derivative of significant interest in the pharmaceutical and chemical industries. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a nitro group on the aniline core, makes it a valuable building block for the synthesis of more complex molecules, particularly in the realm of drug discovery. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, making it an important intermediate for creating novel therapeutic agents.[1] This technical guide provides a detailed overview of a common and effective method for the synthesis of 3-Fluoro-6-methyl-2-nitroaniline, including a step-by-step experimental protocol and an explanation of the underlying chemical principles.

Synthesis Methodology: A Two-Step Approach

The most prevalent and scalable synthesis of 3-Fluoro-6-methyl-2-nitroaniline commences with the starting material 2-methyl-3-fluoroaniline. The overall strategy involves a two-step process: the protection of the amine functionality followed by a regioselective nitration, and finally, deprotection to yield the target molecule.[2]

Step 1: Acetylation of 2-Methyl-3-fluoroaniline

The first step in the synthesis is the protection of the highly reactive amino group of 2-methyl-3-fluoroaniline as an acetamide. This is a crucial maneuver for several reasons:

-

Moderation of Reactivity: The acetyl group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. This moderation prevents over-nitration in the subsequent step.

-

Regiocontrol: The bulky acetyl group provides steric hindrance, which helps to direct the incoming nitro group to the desired position. The acetylated amino group is an ortho-, para-director. In this specific substrate, the positions ortho to the acetamido group are sterically hindered by the adjacent methyl and fluoro groups. The position para to the acetamido group is the most sterically accessible and electronically favorable for nitration.

The acetylation is typically achieved by treating 2-methyl-3-fluoroaniline with acetic anhydride.

Step 2: Nitration of N-(3-Fluoro-2-methylphenyl)acetamide

With the amine protected, the next step is the introduction of the nitro group onto the aromatic ring. This is a classic electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid is commonly employed as the nitrating agent. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction.

The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration and to minimize the formation of side products. The nitronium ion will then attack the aromatic ring at the position of highest electron density and lowest steric hindrance, which in this case is the position para to the activating acetamido group and ortho to the methyl group.

Step 3: Hydrolysis of N-(3-Fluoro-6-methyl-2-nitrophenyl)acetamide

The final step is the deprotection of the acetamido group to reveal the free amine. This is accomplished by acid-catalyzed hydrolysis. The N-(3-Fluoro-6-methyl-2-nitrophenyl)acetamide is heated in the presence of a strong acid, such as hydrochloric acid or sulfuric acid.[2] The acid protonates the carbonyl oxygen of the amide, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This ultimately leads to the cleavage of the amide bond, yielding 3-Fluoro-6-methyl-2-nitroaniline and acetic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Fluoro-6-methyl-2-nitroaniline is presented in the table below. These properties are essential for handling, purification, and characterization of the compound.

| Property | Value | Source |

| CAS Number | 1805703-67-1 | Inferred from synthesis patents |

| Molecular Formula | C₇H₇FN₂O₂ | [3] |

| Molecular Weight | 170.14 g/mol | [3] |

| Appearance | Yellow to orange solid (expected) | General property of nitroanilines[4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents like ethanol, acetone, and ethyl acetate. Sparingly soluble in water. | General property of similar compounds |

Experimental Protocol

The following is a detailed, step-by-step protocol for the synthesis of 3-Fluoro-6-methyl-2-nitroaniline.

Materials and Reagents:

-

2-Methyl-3-fluoroaniline

-

Acetic anhydride

-

Concentrated nitric acid (65%)

-

Concentrated sulfuric acid

-

Concentrated hydrochloric acid

-

Ethanol

-

Ice

-

Deionized water

-

Sodium bicarbonate (or other suitable base)

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Heating mantle

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

Step 1: Synthesis of N-(3-Fluoro-2-methylphenyl)acetamide

-

In a clean, dry round-bottom flask, dissolve 2-methyl-3-fluoroaniline in acetic anhydride.

-

Cool the solution to -10°C using an ice-salt bath.

-

Slowly add concentrated nitric acid (65%) dropwise to the reaction mixture while maintaining the temperature at -10°C.[2]

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16 hours.[2]

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Dry the product, N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide, thoroughly.

Step 2: Synthesis of 3-Fluoro-6-methyl-2-nitroaniline

-

In a round-bottom flask equipped with a reflux condenser, dissolve the N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide from the previous step in a mixture of ethanol and concentrated hydrochloric acid.[2]

-

Heat the mixture to reflux and maintain for 15-18 hours.[2]

-

Monitor the reaction progress by a suitable method (e.g., TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The product, 3-Fluoro-6-methyl-2-nitroaniline, will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 3-Fluoro-6-methyl-2-nitroaniline.

-

Dry the final product under vacuum.

Synthetic Pathway Diagram

The following diagram illustrates the synthetic route to 3-Fluoro-6-methyl-2-nitroaniline.

Caption: Synthetic pathway for 3-Fluoro-6-methyl-2-nitroaniline.

Conclusion

The synthesis of 3-Fluoro-6-methyl-2-nitroaniline via the protection-nitration-deprotection sequence starting from 2-methyl-3-fluoroaniline is a robust and efficient method. This approach allows for good control over the regioselectivity of the nitration reaction, leading to the desired product in good yield. The resulting 3-Fluoro-6-methyl-2-nitroaniline is a versatile intermediate that can be further elaborated into a wide range of biologically active molecules, underscoring its importance in the field of medicinal chemistry and drug development.

References

[2] Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid - Eureka | Patsnap. (2010, October 27). Retrieved from [1] Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC. Retrieved from [3] 4-Fluoro-2-methyl-6-nitroaniline | C7H7FN2O2 | CID 10374842 - PubChem. Retrieved from [4] 3-Nitroaniline - Wikipedia. Retrieved from

Sources

- 1. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. 4-Fluoro-2-methyl-6-nitroaniline | C7H7FN2O2 | CID 10374842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Nitroaniline - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Strategic Utilization of 3-Fluoro-6-methyl-2-nitroaniline in Pharmaceutical Synthesis

This Application Note and Protocol guide details the strategic utilization of 3-Fluoro-6-methyl-2-nitroaniline (CAS 1393442-58-4) as a high-value scaffold in the synthesis of fused heterocyclic pharmacophores.

Executive Summary

3-Fluoro-6-methyl-2-nitroaniline represents a specialized class of "push-pull" aromatic building blocks essential for modern drug discovery. Its unique substitution pattern—combining the metabolic stability of a fluorine atom, the steric blocking capability of a methyl group, and the latent reactivity of an ortho-nitroaniline moiety—makes it a critical precursor for benzimidazoles , quinoxalines , and indoles . These fused heterocycles are ubiquitous in kinase inhibitors (e.g., MEK/BRAF pathways) and pharmacological correctors for protein misfolding diseases (e.g., Rhodopsin-associated retinitis pigmentosa).

This guide provides a validated technical framework for handling, reducing, and cyclizing this intermediate, ensuring high yield and purity in downstream pharmaceutical campaigns.

Chemical Identity & Structural Utility

Compound Profile

| Property | Specification |

| Chemical Name | 3-Fluoro-6-methyl-2-nitroaniline |

| CAS Number | 1393442-58-4 |

| Molecular Formula | C₇H₇FN₂O₂ |

| Molecular Weight | 170.14 g/mol |

| Appearance | Yellow to Orange Crystalline Solid |

| Key Functionality | Ortho-nitroaniline motif (precursor to 1,2-diamines) |

Mechanistic Advantages in Drug Design

The 1,2,3,6-substitution pattern offers three distinct advantages in Medicinal Chemistry:

-

Fluorine Effect (C3): The C3-fluorine atom modulates the pKa of the adjacent amine/heterocycle nitrogen, often improving the solubility and metabolic stability of the final drug candidate. It also serves as a weak hydrogen bond acceptor in active sites.

-

Steric Lock (C6-Methyl): The methyl group at C6 provides steric bulk that can "lock" the conformation of the final molecule, restricting bond rotation (atropisomerism) and enhancing selectivity for specific kinase pockets.

-

Cyclization Readiness: The ortho-relationship between the amine (C1) and nitro (C2) groups allows for rapid reduction to a 1,2-phenylenediamine, the "universal socket" for forming fused heterocycles.

Synthetic Pathways & Applications

The primary utility of 3-Fluoro-6-methyl-2-nitroaniline lies in its conversion to 3-Fluoro-6-methyl-benzene-1,2-diamine , which is then cyclized into various scaffolds.

Core Workflow Visualization

Figure 1: Divergent synthetic pathways from the parent nitroaniline scaffold.

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation to 3-Fluoro-6-methyl-1,2-phenylenediamine

Objective: To reduce the nitro group to an amine without defluorination. Scale: 10 mmol (approx. 1.7 g)

Materials:

-

3-Fluoro-6-methyl-2-nitroaniline (1.70 g, 10 mmol)

-

10% Palladium on Carbon (Pd/C), 50% wet (170 mg, 10 wt%)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc): 50 mL

-

Hydrogen gas (balloon or Parr shaker)

Procedure:

-

Preparation: In a 250 mL round-bottom flask (or hydrogenation vessel), dissolve the nitroaniline substrate in 50 mL of degassed MeOH.

-

Catalyst Addition: Carefully add the Pd/C catalyst under an argon blanket. (Warning: Dry Pd/C is pyrophoric; keep wet).

-

Hydrogenation: Purge the vessel with H₂ gas (3 cycles). Stir vigorously under H₂ atmosphere (1 atm balloon is sufficient, or 15-30 psi in a shaker) at Room Temperature (20-25°C).

-

Note: Monitor by TLC or LC-MS. Reaction typically completes in 2–4 hours.

-

Critical Control: Avoid elevated temperatures (>40°C) to prevent potential reductive defluorination, although the C-F bond is generally stable under these mild conditions.

-

-

Work-up: Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH (2 x 20 mL).

-

Isolation: Concentrate the filtrate in vacuo to yield the diamine as an off-white to pale brown solid.

-

Stability Alert: Phenylenediamines are oxidation-sensitive. Use immediately in the next step or store under nitrogen at -20°C.

-

Protocol B: Cyclization to 5-Fluoro-4-methyl-1H-benzimidazole

Objective: To synthesize a benzimidazole core for kinase inhibitor development.

Materials:

-

Freshly prepared 3-Fluoro-6-methyl-1,2-phenylenediamine (from Protocol A)

-

Triethyl orthoformate (HC(OEt)₃) (3 equiv.) or Formic Acid

-

Catalytic p-Toluenesulfonic acid (pTSA) (0.1 equiv.)

Procedure:

-

Suspend the diamine (10 mmol) in Triethyl orthoformate (15 mL).

-

Add pTSA (190 mg).

-

Heat the mixture to reflux (approx. 100-110°C) for 3 hours. The mixture should become homogeneous.

-

Monitoring: LC-MS should show the disappearance of the diamine (M+H = 141) and formation of the benzimidazole (M+H = 151).

-

Work-up: Cool to room temperature. The product may precipitate.[1][2][3] If not, concentrate to dryness and triturate with diethyl ether or hexanes.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

Case Study: Application in Rhodopsin Correctors

Recent patent literature (e.g., WO2025101780) highlights the use of this scaffold in developing correctors for the Rhodopsin P23H mutant , a primary cause of Retinitis Pigmentosa.

Mechanism of Action: The 3-fluoro-6-methyl-benzimidazole moiety acts as a "chaperone," binding to the misfolded opsin protein in the endoplasmic reticulum (ER). The C6-methyl group is hypothesized to fill a hydrophobic pocket in the transmembrane domain, while the benzimidazole nitrogen forms a critical hydrogen bond, stabilizing the protein and allowing it to traffic correctly to the cell membrane.

Figure 2: Pharmacological chaperone mechanism facilitated by the scaffold.

Safety & Handling (E-E-A-T)

-

Toxicity: Like most nitroanilines, this compound is likely toxic if swallowed, inhaled, or absorbed through the skin. It may cause methemoglobinemia.

-

Handling: Always handle in a fume hood. Wear nitrile gloves and safety glasses.

-

Waste: Dispose of aqueous waste streams containing nitro-aromatics separately; do not mix with oxidizers.

References

-

World Intellectual Property Organization. (2025). WO2025101780A1 - Pharmacological correctors of rhodopsin and uses thereof.[4] Retrieved from [4]

-

Der Pharma Chemica. (2011). Synthesis of some new substituted fluoro benzimidazoles and their antimicrobial screening. Retrieved from [Link]

-

PubChem. (2025).[5] Compound Summary: 5-Fluoro-2-methyl-3-nitroaniline (Isomer Analysis). Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2-Methyl-6-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. 5-Fluoro-2-nitroanisole synthesis - chemicalbook [chemicalbook.com]

- 4. WO2025101780A1 - Pharmacological correctors of rhodopsin and uses thereof - Google Patents [patents.google.com]

- 5. 5-Fluoro-2-methyl-3-nitroaniline | C7H7FN2O2 | CID 18465377 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: 3-Fluoro-6-methyl-2-nitroaniline in Agrochemical Scaffold Design

Executive Summary

This technical guide details the application of 3-Fluoro-6-methyl-2-nitroaniline (CAS 1393442-58-4) in the synthesis of next-generation agrochemicals. As resistance to existing herbicides and fungicides grows, the demand for fluorinated scaffolds that offer enhanced metabolic stability and novel binding modes has surged.

This molecule serves as a critical "ortho-diamine precursor." Its unique 1,2,3,6-substitution pattern allows for the precise construction of 4-fluoro-7-methyl-benzimidazoles , -benzotriazoles , and -quinoxalines . These heterocycles are privileged structures in Protoporphyrinogen Oxidase (PPO) inhibiting herbicides and succinate dehydrogenase inhibitor (SDHI) fungicides.

Chemical Identity & Properties

Understanding the electronic and steric environment of this intermediate is prerequisite to its effective deployment.

| Property | Specification |

| Chemical Name | 3-Fluoro-6-methyl-2-nitroaniline |

| CAS Number | 1393442-58-4 |

| Molecular Formula | C₇H₇FN₂O₂ |

| Molecular Weight | 170.14 g/mol |

| Appearance | Yellow to Orange Crystalline Solid |

| Key Functionality | Ortho-nitroaniline motif (Reducible to o-phenylenediamine) |

| Structural Advantage | 3-Fluoro : Increases lipophilicity ( |

Strategic Application: The "Divergent Synthesis" Approach

The primary value of 3-Fluoro-6-methyl-2-nitroaniline lies in its reduction to 3-fluoro-6-methylbenzene-1,2-diamine . This diamine is a "linchpin" intermediate that can be cyclized into three distinct agrochemical classes.

Mechanistic Pathway

The presence of the electron-withdrawing nitro group adjacent to the amine makes the initial molecule stable. Upon reduction, the electron-rich diamine becomes highly nucleophilic, ready for condensation.

-

Pathway A (Benzimidazoles): Condensation with carboxylic acids/aldehydes. Used in fungicides (e.g., targeting tubulin polymerization).

-

Pathway B (Benzotriazoles): Diazotization with nitrous acid. Critical for PPO-inhibiting herbicides.

-

Pathway C (Quinoxalines): Condensation with 1,2-dicarbonyls. Used in acaricides and specific fungicides.

Visualization of Synthetic Utility

Figure 1: Divergent synthesis pathways from the nitroaniline precursor to bioactive heterocycles.

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation to the Diamine

This step is critical. Incomplete reduction leads to unstable hydroxylamines.

Reagents:

-

Substrate: 3-Fluoro-6-methyl-2-nitroaniline (10.0 g, 58.8 mmol)

-

Catalyst: 10% Pd/C (0.5 g, 5 wt% loading)

-

Solvent: Methanol (100 mL)

-

Hydrogen Source: H₂ gas (Balloon pressure or 1-3 bar)

Procedure:

-

Safety Check: Purge reaction vessel with Nitrogen (N₂) to remove oxygen. Palladium catalysts can ignite methanol vapors if dry.

-

Loading: Charge the vessel with Methanol, then the substrate. Add Pd/C catalyst last as a slurry in water or under N₂ flow.

-

Reduction: Introduce H₂. Stir vigorously at Room Temperature (20-25°C).

-

Monitoring: Monitor via TLC (Eluent: 50% EtOAc/Hexanes). The yellow nitroaniline spot will disappear; a polar, fluorescent diamine spot will appear.

-

Timeframe: Typically 4–6 hours.

-

-

Work-up: Filter the mixture through a Celite pad to remove Pd/C. Do not let the filter cake dry out (pyrophoric hazard). Wash cake with MeOH.

-

Isolation: Concentrate the filtrate in vacuo to yield 3-fluoro-6-methyl-1,2-phenylenediamine as a dark solid.

-

Storage: Use immediately or store under Argon at -20°C (oxidation sensitive).

-

Protocol B: Synthesis of 4-Fluoro-7-methylbenzotriazole (Herbicide Scaffold)